1-(2,6-Difluorophenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure, including the types and arrangement of its atoms.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and conditions of these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Molecular Structure Analysis
The compound 1-(2,6-Difluorophenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea has been studied for its molecular structure and interaction potential, highlighting its utility in the field of crystallography and molecular design. In particular, the analysis of its crystal structure reveals significant details about its geometric configuration, intermolecular hydrogen bonding, and potential for forming stable molecular assemblies. Such insights are crucial for the development of new materials with tailored properties (Seonghwa Cho et al., 2015).
Supramolecular Chemistry
The compound's ability to form specific molecular interactions, such as hydrogen bonding, is of great interest in supramolecular chemistry. Studies have shown that urea derivatives can serve as effective building blocks for constructing complex molecular assemblies. These assemblies have potential applications in various areas, including material science, drug delivery, and the development of nanotechnology devices. The detailed understanding of these interactions enables the design of molecules with high specificity and functionality (Ralf W. Troff et al., 2012).
Antimicrobial Activity
Some derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the search for new therapeutic agents by exploring the biological activity of novel urea derivatives against various microbial strains. The insights gained from these investigations can lead to the development of new drugs with improved efficacy and selectivity (P. V. G. Reddy et al., 2003).
Anion Recognition
The compound has also been explored for its anion recognition properties, which is a key area of interest in the development of sensors and separation technologies. The ability to selectively bind anions can be applied in environmental monitoring, medical diagnostics, and the purification of substances. Studies in this area focus on understanding the molecular basis of anion binding and developing more efficient and selective receptors (S. Marivel et al., 2011).
Bioactivity and Drug Design
Research on the bioactivity of urea derivatives, including compounds similar to 1-(2,6-Difluorophenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea, has led to the identification of potential therapeutic applications. These compounds have been evaluated for their efficacy in various biological assays, providing valuable information for the design of new drugs with potential anticancer, antifungal, and antibacterial activities. This research area is crucial for the ongoing development of novel pharmaceuticals (Jian Feng et al., 2020).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, applications, or areas of study.
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3OS/c18-13-3-1-4-14(19)16(13)22-17(23)21-9-11-7-12(10-20-8-11)15-5-2-6-24-15/h1-8,10H,9H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRCPZFKKDPNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea |
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